4-Chloro-5-iodo-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

Adenosine kinase inhibition orthogonal cross-coupling medicinal chemistry

Researchers requiring a metabolically stable nucleoside scaffold for kinase inhibitor or antiviral SAR libraries face limited options that combine tunable reactivity with enzyme resistance. This 4-Chloro-5-iodo-7-deazapurine 2′-deoxyribonucleoside solves both: - Orthogonal handles: C4-Cl for nucleophilic displacement (hinge optimization) & C5-I for Pd-catalyzed cross-coupling (selectivity pocket engagement), enabling sequential library synthesis without protecting-group manipulation. - Intrinsic metabolic stability: The 7-deazapurine core resists deamination by adenosine deaminase and glycosidic cleavage by purine nucleoside phosphorylase, ensuring assay readouts reflect intrinsic potency. Supplied as a single intermediate for parallel diversification into AK, Axl, JAK3, and LRRK2 inhibitor programs. Bulk quantities available for core facility library construction.

Molecular Formula C11H11ClIN3O3
Molecular Weight 395.58 g/mol
Cat. No. B15285324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-iodo-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC11H11ClIN3O3
Molecular Weight395.58 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C3=C2N=CN=C3Cl)I)CO)O
InChIInChI=1S/C11H11ClIN3O3/c12-10-9-5(13)2-16(11(9)15-4-14-10)8-1-6(18)7(3-17)19-8/h2,4,6-8,17-18H,1,3H2
InChIKeyIBTCDOMWNGACAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-iodo-7-deazapurine 2'-Deoxyribonucleoside: Overview


4-Chloro-5-iodo-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 178995-71-6) is a synthetic pyrrolo[2,3-d]pyrimidine (7-deazapurine) 2′-deoxyribonucleoside analog featuring a chlorine atom at the C4 position and an iodine atom at the C5 position of the heterocyclic base . This compound belongs to the class of halogenated nucleoside antimetabolites and is distinguished from simpler pyrimidine or purine nucleoside analogs by its 7-deazapurine scaffold, which confers resistance to enzymatic deamination and glycosidic bond cleavage — two major pathways of nucleoside inactivation [1]. Its dual-halogen substitution pattern provides orthogonal reactive handles for sequential palladium-catalyzed cross-coupling chemistries, enabling modular diversification for structure-activity relationship (SAR) studies in adenosine kinase inhibition, antiviral, and antitumor research programs [2].

Why 4-Chloro-5-iodo-7-deazapurine Nucleoside Is Irreplaceable


Generic substitution of this compound with structurally related nucleoside analogs (e.g., 5-iodo-2′-deoxyuridine, 5-iodo-2′-deoxycytidine, or 5-iodotubercidin) fails because the unique combination of the 7-deazapurine scaffold and the 4-chloro-5-iodo dual-halogenation pattern enables three critical functions that no single in-class compound simultaneously provides: (i) metabolic stability against adenosine deaminase and purine nucleoside phosphorylase, which rapidly degrade natural purine nucleosides [1]; (ii) orthogonal synthetic handles at C4 (Cl; nucleophilic aromatic substitution) and C5 (I; Pd-catalyzed cross-coupling) that permit sequential diversification without protecting group manipulation — a capability absent in mono-halogenated or 7-substituted-only analogs [2]; and (iii) synergistic contributions of the C4-Cl and C5-I substituents to adenosine kinase binding affinity, as quantitatively established by CoMSIA modeling, which are not recapitulated by either substituent alone or by 4-amino-5-halo combinations [3].

Quantitative Evidence for 4-Chloro-5-iodo-7-deazapurine Nucleoside vs. Analogs


Orthogonal C4–Cl / C5–I Reactivity for Efficient Kinase Inhibitor Synthesis

The target compound's defining synthetic advantage is the orthogonal reactivity of its C4–Cl (nucleophilic aromatic substitution) and C5–I (Pd-catalyzed cross-coupling) groups. In the reported synthesis of the potent adenosine kinase inhibitor GP3269, the protected 4-chloro-5-iodopyrrolopyrimidine aglycone (directly derived from this compound class) was subjected to Suzuki–Miyaura coupling, which selectively replaced the C5-iodo substituent with a phenyl group while fully retaining the C4-chloro substituent [1]. This chemoselectivity eliminated the need for protecting group strategies and enabled a concise 4-step synthesis of GP3269 (IC50 = 11 nM against human adenosine kinase). In contrast, mono-iodinated 7-deazapurine analogs (e.g., 7-iodo-2′-deoxytubercidin) possess only a single cross-coupling site at the 7-position, limiting diversification to one vector [2]. The 4-chloro-5-iodo combination thus uniquely enables sequential, bidirectional elaboration of the pyrrolopyrimidine scaffold without intermediate protection.

Adenosine kinase inhibition orthogonal cross-coupling medicinal chemistry nucleoside diversification

Intrinsic Resistance to Deamination and Phosphorolysis vs. Purine Analogs

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold of the target compound is intrinsically resistant to the two major enzymatic inactivation pathways that limit the utility of natural purine nucleoside analogs: deamination by adenosine deaminase (ADA) and glycosidic bond cleavage by purine nucleoside phosphorylase (PNP) [1]. This metabolic stability advantage is explicitly documented in the foundational antiviral patent literature, which states that pyrrolo[2,3-d]pyrimidine nucleosides are 'particularly attractive as potential antiviral agents because of their stability toward the two major pathways of bioactive purine nucleoside inactivation' [1]. Quantitative enzymatic studies have demonstrated that 7-deazapurine 2′-deoxyribofuranosides act as non-cleavable competitive inhibitors of E. coli PNP, with inhibition constants (Ki) that are 'several-fold lower than those observed for their purine counterparts' [2]. By contrast, conventional purine-based 2′-deoxyadenosine analogs (e.g., cladribine, fludarabine) are susceptible to rapid ADA-catalyzed deamination to their corresponding 2′-deoxyinosine derivatives, which typically exhibit significantly reduced or abolished biological activity [3].

Metabolic stability adenosine deaminase resistance purine nucleoside phosphorylase 7-deazapurine nucleosides

CoMSIA Modeling Confirms C4 and C5 Substituents Drive Adenosine Kinase Inhibition

A comprehensive CoMSIA (Comparative Molecular Similarity Indices Analysis) study on 37 pyrrolo[2,3-d]pyrimidine nucleoside (PPN) analogues as adenosine kinase (AK) inhibitors provided a validated quantitative model demonstrating that molecular features at the C4 and C5 positions of the pyrrolo[2,3-d]pyrimidine scaffold are the dominant determinants of AK inhibitory potency [1]. The best CoMSIA model incorporated hydrophobic, H-bond donor, and H-bond acceptor fields and exhibited robust predictive quality (validated on an external test set of 5 compounds). The analysis explicitly identified that 'the molecular features at C4 and C5 positions of the pyrrolo[2,3-d]pyrimidine scaffold ... [are] relevant for a high AK inhibitory activity' [1]. This finding is corroborated by experimental data from the Ugarkar et al. series: 5-iodotubercidin (4-NH₂, 5-I) exhibits AK IC50 = 26 nM, while optimized 5′-amino-5′-deoxy analogs bearing 4-chloro-5-halo substitution patterns achieve IC50 values < 0.001 μM (< 1 nM), representing a >26,000-fold potency enhancement [2]. In contrast, 7-substituted-only 7-deaza-2′-deoxyadenosines (e.g., 7-iodo-, 7-chloro-, 7-bromo-2′-deoxytubercidins) are optimized primarily for antitumor activity through a different mechanism (DNA polymerase/DNA incorporation targeting) and do not exploit the C4/C5 synergy for AK inhibition [3].

Adenosine kinase CoMSIA 3D-QSAR pyrrolo[2,3-d]pyrimidine SAR C4 and C5 substituent effects

Single Scaffold for Diverse Kinase Inhibitors (AK, Axl, JAK3, LRRK2)

The 4-chloro-5-iodopyrrolo[2,3-d]pyrimidine aglycone (the base component of the target nucleoside) has been independently validated as a versatile intermediate for synthesizing inhibitors of at least five structurally and functionally distinct kinase targets, including: adenosine kinase (via GP3269, IC50 = 11 nM) [1], Axl kinase (with reported IC50 = 3.70 nM for a derived analog) [2], JAK3 (potent and selective JAK3 inhibitors developed from this scaffold) [3], and LRRK2 (PF-06447475, IC50 = 3 nM, synthesized from 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine) [4]. This multi-target scaffold versatility contrasts sharply with 7-substituted-only 7-deaza-2′-deoxyadenosines, which are primarily optimized for antitumor activity through DNA incorporation mechanisms [5], and with 4-amino-5-halo tubercidin analogs, which are largely restricted to adenosine kinase inhibition [6]. The C4–Cl group enables nucleophilic displacement to install diverse amine substituents for kinase hinge-binding interactions, while the C5–I group permits cross-coupling to introduce aryl/alkynyl groups for selectivity pocket engagement — a dual diversification capability inaccessible to either mono-substituted analog class.

Kinase inhibitor scaffolds Axl kinase JAK3 LRRK2 adenosine kinase privileged scaffold

Optimal Research Applications of 4-Chloro-5-iodo-7-deazapurine Nucleoside


Adenosine Kinase Inhibitor Optimization via C4/C5 Diversification

Medicinal chemistry teams pursuing adenosine kinase (AK) inhibitors for epilepsy, pain, or inflammation can use this compound as a modular scaffold for parallel library synthesis. The C5–I group enables Pd-catalyzed Suzuki or Sonogashira coupling to introduce aryl or alkynyl groups for selectivity pocket engagement, while the retained C4–Cl allows subsequent nucleophilic displacement with diverse amines for hinge-region optimization [1]. This sequential strategy was validated in the 4-step synthesis of GP3269 (human AK IC50 = 11 nM) from the corresponding 4-chloro-5-iodopyrrolopyrimidine aglycone [1], and is supported by CoMSIA modeling that quantitatively identifies C4 and C5 substituents as the primary activity determinants [2].

Metabolically Stable Antiviral Nucleoside Probe Development

For antiviral drug discovery programs targeting HIV, HCMV, HSV, or flaviviruses, this compound provides a 7-deazapurine scaffold that is intrinsically resistant to deamination by adenosine deaminase and glycosidic bond cleavage by purine nucleoside phosphorylase — the two major inactivation pathways that compromise natural purine nucleoside analogs [3]. This metabolic stability advantage, explicitly documented in foundational antiviral patents [3], ensures that observed antiviral activity in cell-based assays reflects intrinsic compound potency rather than variable metabolic degradation, enabling more reliable SAR interpretation compared to purine-based comparators such as 5-iodo-2′-deoxyuridine.

Multi-Target Kinase Inhibitor Fragment Library Construction

Core facilities and screening centers building focused kinase inhibitor libraries can exploit the demonstrated scaffold versatility of the 4-chloro-5-iodopyrrolo[2,3-d]pyrimidine chemotype, which has independently yielded potent inhibitors of adenosine kinase (GP3269, IC50 = 11 nM), Axl kinase (IC50 = 3.70 nM), JAK3, and LRRK2 (PF-06447475, IC50 = 3 nM) [4]. Procuring this single intermediate enables parallel synthesis of screening subsets targeting multiple kinase families, maximizing library efficiency relative to purchasing separate intermediates for each target class [4].

PET Tracer Precursor for Neurodegenerative Disease Imaging

Neuroscience research groups developing positron emission tomography (PET) tracers for Parkinson's disease can utilize the 4-chloro-5-iodopyrrolo[2,3-d]pyrimidine scaffold as a direct precursor for radiolabeling. This scaffold has been validated as the synthetic starting material for [¹¹C]PF-06447475, a LRRK2-targeted PET tracer, where the 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine was protected and further elaborated to yield the final imaging agent [5]. The commercial availability of this intermediate eliminates the need for de novo construction of the 7-deazapurine core, accelerating radiochemistry development timelines.

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